molecular formula C20H16Cl2F3N3O4S B607606 GB1107

GB1107

Cat. No.: B607606
M. Wt: 522.3 g/mol
InChI Key: CSGJIUAIYDKFPC-DABHTEOTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Novel galectin-3 inhibitor, reducing lung adenocarcinoma growth and blocking metastasis
GB1107 is a potent, selective, orally active galectin-3 inhibitor with Kd of 37 nM. This compound Inhibits Lung Adenocarcinoma Growth and Augments Response to PD-L1 Blockade.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Constrained, Masked Cysteines : The compound has been utilized in the synthesis of 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids, which are important in creating masked cysteines. This is achieved through a process involving oxazolones and mercaptans (Clerici, Gelmi, & Pocar, 1999).

  • Solubility in Ethanol-Water Solutions : Research into the solubility of various saccharides, including those structurally similar to the specified compound, in ethanol-water mixtures has been conducted. This provides insights into their behavior in mixed solvents (Gong, Wang, Zhang, & Qu, 2012).

Molecular and Structural Analysis

  • Spectroscopic Study : A detailed spectroscopic study of a molecule structurally similar to the compound , focusing on HOMO–LUMO and vibrational spectroscopic analysis, offers insights into its molecular interactions and stability (Aydın & Özpozan, 2020).

  • Crystallographic Study : Investigations into the crystal structure of related compounds, like β-d-Altrose, which shares some structural similarities, help in understanding the molecular geometry and intermolecular interactions of such compounds (Watanabe, Yoshida, Takeda, Ishi, & Kamitori, 2009).

Applications in Synthesis of Novel Compounds

Mechanism of Action

Target of Action

GB1107, also known as (2R,3R,4S,5R,6R)-2-(3,4-dichlorophenyl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol, is a potent, selective, and orally active inhibitor of Galectin-3 . Galectin-3 is a carbohydrate-binding protein that plays a central role in regulating mechanisms of diseases such as fibrosis, cancer, metabolic, inflammatory, and heart disease .

Mode of Action

this compound interacts with Galectin-3, inhibiting its function and thereby reducing the progression of diseases where Galectin-3 plays a key role . For instance, it has been shown to reduce human and mouse lung adenocarcinoma growth and block metastasis in the syngeneic model .

Biochemical Pathways

this compound affects several biochemical pathways. Galectin-3 is a key regulator of chronic inflammation in the lung, liver, and kidney and in the tumor microenvironment where it also instigates macrophage type change, angiogenesis, T-cell anergy, and immune escape . By inhibiting Galectin-3, this compound can mitigate these effects. Furthermore, this compound has been shown to increase tumor M1 macrophage polarization and CD8+ T-cell infiltration .

Pharmacokinetics

this compound is orally active, which means it can be administered by mouth and absorbed through the digestive system . It has been shown to reduce human and mouse lung adenocarcinoma growth and block metastasis in the syngeneic model . In terms of ADME (Absorption, Distribution, Metabolism, and Excretion), this compound shows no sign of excretion, indicating a potentially extended biological half-life .

Result of Action

The inhibition of Galectin-3 by this compound results in a reduction of profibrotic gene expression in liver myofibroblasts and displays antifibrotic activity in CCl4-induced liver fibrosis and bleomycin-induced lung fibrosis mouse models . It also reduces human and mouse lung adenocarcinoma growth and blocks metastasis in the syngeneic model .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of inflammation, infection, or injury can activate macrophages, which are a major driver of the antitumor response . The effectiveness of this compound can also be influenced by the presence of other drugs, as it has been shown to potentiate the effects of a PD-L1 immune checkpoint inhibitor .

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-(3,4-dichlorophenyl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2F3N3O4S/c21-10-2-1-9(5-11(10)22)33-20-19(31)17(18(30)15(7-29)32-20)28-6-14(26-27-28)8-3-12(23)16(25)13(24)4-8/h1-6,15,17-20,29-31H,7H2/t15-,17+,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGJIUAIYDKFPC-DABHTEOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC2C(C(C(C(O2)CO)O)N3C=C(N=N3)C4=CC(=C(C(=C4)F)F)F)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1S[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)N3C=C(N=N3)C4=CC(=C(C(=C4)F)F)F)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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